molecular formula C17H17Cl2NO2 B5150607 3-butoxy-N-(2,4-dichlorophenyl)benzamide

3-butoxy-N-(2,4-dichlorophenyl)benzamide

Cat. No. B5150607
M. Wt: 338.2 g/mol
InChI Key: AKZOQSVWRHIIRZ-UHFFFAOYSA-N
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Description

3-butoxy-N-(2,4-dichlorophenyl)benzamide, also known as BDCRB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a fungicide. BDCRB belongs to the class of benzamide fungicides and has a broad spectrum of activity against various fungal pathogens.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(2,4-dichlorophenyl)benzamide involves the inhibition of fungal cell wall synthesis. 3-butoxy-N-(2,4-dichlorophenyl)benzamide targets the enzyme beta-1,3-glucan synthase, which is responsible for the synthesis of beta-glucans, a major component of the fungal cell wall. By inhibiting this enzyme, 3-butoxy-N-(2,4-dichlorophenyl)benzamide disrupts the integrity of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects
3-butoxy-N-(2,4-dichlorophenyl)benzamide has been shown to have low toxicity to mammals, making it a promising candidate for use as a fungicide. However, studies have shown that 3-butoxy-N-(2,4-dichlorophenyl)benzamide can cause adverse effects on the growth and development of aquatic organisms, such as fish and crustaceans. Therefore, caution should be exercised when using 3-butoxy-N-(2,4-dichlorophenyl)benzamide in aquatic environments.

Advantages and Limitations for Lab Experiments

3-butoxy-N-(2,4-dichlorophenyl)benzamide has several advantages for use in lab experiments. It has a broad spectrum of activity against various fungal pathogens, making it a versatile tool for studying fungal biology. Additionally, 3-butoxy-N-(2,4-dichlorophenyl)benzamide has a well-defined mechanism of action, making it a useful tool for studying the cell wall synthesis pathway in fungi. However, 3-butoxy-N-(2,4-dichlorophenyl)benzamide has some limitations, including its potential toxicity to aquatic organisms and its limited solubility in water.

Future Directions

There are several future directions for research on 3-butoxy-N-(2,4-dichlorophenyl)benzamide. One area of interest is the development of new formulations of 3-butoxy-N-(2,4-dichlorophenyl)benzamide that improve its solubility and reduce its potential toxicity to aquatic organisms. Additionally, further studies are needed to understand the molecular mechanisms underlying the antifungal activity of 3-butoxy-N-(2,4-dichlorophenyl)benzamide. Finally, 3-butoxy-N-(2,4-dichlorophenyl)benzamide has potential applications in the development of new antifungal drugs for the treatment of fungal infections in humans and animals. Further research is needed to explore this potential application of 3-butoxy-N-(2,4-dichlorophenyl)benzamide.
Conclusion
In conclusion, 3-butoxy-N-(2,4-dichlorophenyl)benzamide is a promising compound with significant potential as a fungicide. Its broad spectrum of activity against various fungal pathogens, well-defined mechanism of action, and low toxicity to mammals make it a valuable tool for studying fungal biology. However, caution should be exercised when using 3-butoxy-N-(2,4-dichlorophenyl)benzamide in aquatic environments, and further research is needed to explore its potential applications in the development of new antifungal drugs.

Synthesis Methods

The synthesis of 3-butoxy-N-(2,4-dichlorophenyl)benzamide involves the reaction of 2,4-dichloroaniline with butyryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-chlorobenzoic acid to yield 3-butoxy-N-(2,4-dichlorophenyl)benzamide. The synthesis method of 3-butoxy-N-(2,4-dichlorophenyl)benzamide has been extensively studied and optimized to produce high yields of the compound.

Scientific Research Applications

3-butoxy-N-(2,4-dichlorophenyl)benzamide has been widely used in scientific research for its antifungal properties. It has been shown to be effective against various fungal pathogens, including Fusarium oxysporum, Botrytis cinerea, and Alternaria solani. 3-butoxy-N-(2,4-dichlorophenyl)benzamide has also been studied for its potential use in controlling fungal infections in crops, such as tomatoes and grapes.

properties

IUPAC Name

3-butoxy-N-(2,4-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)20-16-8-7-13(18)11-15(16)19/h4-8,10-11H,2-3,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZOQSVWRHIIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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